molecular formula C11H8F4O2 B14601307 4,4,5,5-Tetrafluoro-1-phenylpentane-1,3-dione CAS No. 59857-67-9

4,4,5,5-Tetrafluoro-1-phenylpentane-1,3-dione

Cat. No.: B14601307
CAS No.: 59857-67-9
M. Wt: 248.17 g/mol
InChI Key: OEYWESDBUIZFEW-UHFFFAOYSA-N
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Description

4,4,5,5-Tetrafluoro-1-phenylpentane-1,3-dione is a fluorinated organic compound known for its unique chemical properties It is a derivative of pentane-1,3-dione, where four hydrogen atoms are replaced by fluorine atoms, and one of the carbon atoms is bonded to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetrafluoro-1-phenylpentane-1,3-dione typically involves the fluorination of 1-phenylpentane-1,3-dione. One common method is the reaction of 1-phenylpentane-1,3-dione with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetrafluoro-1-phenylpentane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone group into alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Benzoic acid and other carboxylic acids.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Compounds with substituted functional groups replacing fluorine atoms.

Scientific Research Applications

4,4,5,5-Tetrafluoro-1-phenylpentane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 4,4,5,5-tetrafluoro-1-phenylpentane-1,3-dione involves its interaction with molecular targets through its fluorinated and phenyl groups. The fluorine atoms can participate in hydrogen bonding and other interactions, while the phenyl group can engage in π-π stacking and other aromatic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-1-phenylpentane-1,3-dione: A similar compound where the fluorine atoms are replaced by methyl groups.

    4,4,5,5,5-Pentafluoro-1-pentanethiol: A related compound with a thiol group instead of a diketone group.

    4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: A compound with a similar structure but different fluorination pattern.

Uniqueness

4,4,5,5-Tetrafluoro-1-phenylpentane-1,3-dione is unique due to its specific fluorination pattern and the presence of both fluorine and phenyl groups. This combination imparts distinct chemical properties, making it valuable for specialized applications in synthesis and materials science.

Properties

CAS No.

59857-67-9

Molecular Formula

C11H8F4O2

Molecular Weight

248.17 g/mol

IUPAC Name

4,4,5,5-tetrafluoro-1-phenylpentane-1,3-dione

InChI

InChI=1S/C11H8F4O2/c12-10(13)11(14,15)9(17)6-8(16)7-4-2-1-3-5-7/h1-5,10H,6H2

InChI Key

OEYWESDBUIZFEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C(C(F)F)(F)F

Origin of Product

United States

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